molecular formula C11H14F3N B2534798 Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine CAS No. 1199779-59-3

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Cat. No.: B2534798
CAS No.: 1199779-59-3
M. Wt: 217.235
InChI Key: PRHCVFRAQGVYPF-UHFFFAOYSA-N
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Description

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate the activity of neurotransmitters, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is unique due to the presence of both the trifluoromethyl group and the ethylamine moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylamine moiety provides potential for interaction with biological targets .

Properties

IUPAC Name

N-ethyl-2-[4-(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-2-15-8-7-9-3-5-10(6-4-9)11(12,13)14/h3-6,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHCVFRAQGVYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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